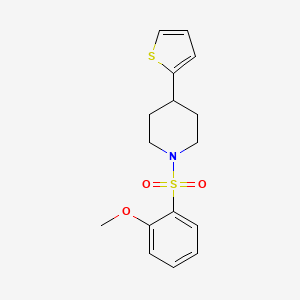

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-20-14-5-2-3-7-16(14)22(18,19)17-10-8-13(9-11-17)15-6-4-12-21-15/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQOQWPYPUFADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methoxyphenylsulfonyl Group: This step involves sulfonylation reactions where a methoxyphenylsulfonyl chloride reacts with the piperidine ring under basic conditions.

Attachment of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction, often using thiophene derivatives and suitable catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy or thiophenyl groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The methoxyphenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The thiophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Table 1: Key Structural and Functional Differences

Key Insights :

- Electron-Withdrawing Groups : The 5-chlorothiophene sulfonyl group in enhances antimicrobial potency compared to methoxy or phenyl substituents.

- Polar Functional Groups : The carboxylic acid in improves solubility, critical for pharmacokinetics, but may reduce blood-brain barrier penetration.

- Aromatic vs. Heteroaromatic Moieties : Thiophene and pyrrole substituents () favor π-π stacking in receptor binding, while methoxy groups (hypothetical compound) may enhance metabolic stability.

Key Insights :

- Dopamine Receptor Targeting : Piperidine derivatives with methoxyphenyl groups (e.g., ) show high D2 receptor affinity, suggesting the hypothetical compound may share similar interactions.

- Antimicrobial Efficacy : Sulfonyl-linked oxadiazole-piperidine hybrids () demonstrate potent antibacterial activity, likely due to sulfonamide-enzyme interactions.

Biological Activity

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, a compound with the CAS number 1396767-75-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Synthesis Methods

The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Methoxyphenylsulfonyl Group : Sulfonylation reactions are employed where a methoxyphenylsulfonyl chloride reacts with the piperidine ring under basic conditions.

- Attachment of the Thiophenyl Group : This is accomplished via substitution reactions using thiophene derivatives and suitable catalysts.

These synthetic routes can be optimized using advanced techniques such as continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

Research indicates that 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine exhibits notable antimicrobial activity. A study evaluating various derivatives found that compounds with similar structural motifs displayed significant inhibition against a range of bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds in the literature, which demonstrate similar mechanisms .

Neurological Implications

There is ongoing research into the compound's potential as a therapeutic agent for neurological disorders. Its structural similarity to known acetylcholinesterase inhibitors suggests it may influence cholinergic signaling, which is critical in conditions like Alzheimer's disease .

The biological activity of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The methoxyphenylsulfonyl group may interact with enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Binding : The thiophenyl group enhances binding affinity to receptors involved in neurotransmission and inflammation.

These interactions can lead to various biological effects, including enzyme inhibition and modulation of signal transduction pathways .

Comparative Analysis

To better understand the unique properties of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, it can be compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-((2-Methoxyphenyl)sulfonyl)-4-phenylpiperidine | Lacks thiophenyl group | Varies; potentially less effective in certain pathways |

| 1-((2-Methoxyphenyl)sulfonyl)-4-(pyridin-2-yl)piperidine | Contains pyridin group | Different interaction profile; may target different receptors |

| 1-((2-Methoxyphenyl)sulfonyl)-4-(furan-2-yl)piperidine | Contains furan ring | Potentially altered stability and reactivity |

The distinct combination of functional groups in 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine contributes to its unique chemical and biological properties .

Study on Antimicrobial Activity

A recent study evaluated several piperidine derivatives for antimicrobial efficacy against common pathogens. The results indicated that derivatives similar to 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting promising antimicrobial potential .

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of piperidine derivatives. It was found that compounds with sulfonamide groups showed reduced levels of TNF-alpha and IL-6 in vitro, indicating a potential for therapeutic use in inflammatory diseases .

Q & A

Q. What strategies mitigate synthetic byproducts during scale-up?

- Methodology :

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

- Byproduct identification : Use preparative HPLC to isolate impurities and characterize via NMR/MS .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.